Benzo[f]quinoline-1,3(2H,4H)-dione
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Overview
Description
Benzo[f]quinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the class of benzoquinolines. These compounds are known for their extended π-π conjugation, which makes them of interest in various fields such as medicine, opto-electronics, and agriculture . This compound is particularly notable for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of benzo[f]quinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Industrial production methods often focus on greener and more sustainable processes, such as using microwave irradiation or ionic liquids to avoid hazardous acids or bases .
Chemical Reactions Analysis
Benzo[f]quinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using visible-light-mediated oxidative cyclization.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Cycloaddition: The compound can participate in [3+2] dipolar cycloaddition reactions to form various derivatives.
Scientific Research Applications
Benzo[f]quinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[f]quinoline-1,3(2H,4H)-dione involves its interaction with various molecular targets. In the case of its anticancer activity, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits specific enzymes involved in cell proliferation, such as topoisomerases . The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Benzo[f]quinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:
Benzo[h]quinoline: Known for its antibacterial and antioxidant activities.
Benzo[c]acridine: Exhibits wound healing and anticancer properties.
Benzo[g]quinoline: Used in the synthesis of more complex polycyclic systems with potential pharmacological applications.
Properties
Molecular Formula |
C13H9NO2 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
4H-benzo[f]quinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-6H,7H2,(H,14,16) |
InChI Key |
MWAVKWBFWCFOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC3=CC=CC=C32)NC1=O |
Origin of Product |
United States |
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